molecular formula C74H92N8Zn2 B13670757 [|I-[[5,5'-(1,2-Ethanediyl)bis[2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]](4-)]]zinc

[|I-[[5,5'-(1,2-Ethanediyl)bis[2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]](4-)]]zinc

Cat. No.: B13670757
M. Wt: 1224.3 g/mol
InChI Key: NBJIPZARCJNUCS-VKPRZAIJSA-N
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Description

The compound [|I-[5,5’-(1,2-Ethanediyl)bis[2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]]]zinc is a complex organometallic compound. It belongs to the class of porphyrins, which are macrocyclic compounds known for their role in biological systems, such as hemoglobin and chlorophyll. This particular compound features a zinc ion coordinated to a porphyrin ring, which is further modified by ethane bridges and octaethyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [|I-[5,5’-(1,2-Ethanediyl)bis[2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]]]zinc typically involves the following steps:

    Formation of the Porphyrin Ring: This is achieved through the condensation of pyrrole and aldehyde derivatives under acidic conditions.

    Metalation: The porphyrin ring is then treated with a zinc salt, such as zinc acetate, in a suitable solvent like chloroform or methanol, to introduce the zinc ion into the macrocycle.

    Ethane Bridging and Substitution:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl groups on the porphyrin ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, Grignard reagents, and organolithium compounds.

Major Products

    Oxidation: Formation of oxidized porphyrin derivatives.

    Reduction: Reduced porphyrin compounds with altered electronic properties.

    Substitution: Functionalized porphyrin derivatives with various substituents.

Scientific Research Applications

Chemistry

In chemistry, [|I-[5,5’-(1,2-Ethanediyl)bis[2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]]]zinc is used as a catalyst in organic reactions, particularly in oxidation and reduction processes. Its unique structure allows it to facilitate electron transfer reactions efficiently.

Biology

In biological research, this compound is studied for its potential role in mimicking natural metalloproteins. It is used in studies related to enzyme catalysis and electron transport chains.

Medicine

In medicine, [|I-[5,5’-(1,2-Ethanediyl)bis[2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]]]zinc is explored for its potential in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for targeted cancer therapy.

Industry

Industrially, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties are harnessed to improve the efficiency of these materials.

Mechanism of Action

The mechanism of action of [|I-[5,5’-(1,2-Ethanediyl)bis[2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]]]zinc involves its ability to coordinate with various substrates and facilitate electron transfer. The zinc ion at the center of the porphyrin ring plays a crucial role in stabilizing reaction intermediates and lowering the activation energy of reactions. The compound interacts with molecular targets through coordination bonds and π-π interactions, influencing pathways involved in oxidation-reduction processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [|I-[5,5’-(1,2-Ethanediyl)bis[2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]]]zinc lies in its specific electronic properties and stability, making it particularly effective in catalytic and photodynamic applications. Its ability to generate reactive oxygen species upon light activation sets it apart from its copper and iron counterparts, making it highly valuable in medical and industrial applications.

Properties

Molecular Formula

C74H92N8Zn2

Molecular Weight

1224.3 g/mol

IUPAC Name

dizinc;2,3,7,8,12,13,17,18-octaethyl-5-[2-[(1Z,4Z,9Z,15Z)-2,3,7,8,12,13,17,18-octaethyl-11,14-dihydroporphyrin-21,23-diid-5-yl]ethyl]porphyrin-22,24-diide

InChI

InChI=1S/C74H92N8.2Zn/c1-17-41-45(21-5)63-37-67-49(25-9)53(29-13)71(79-67)57(72-54(30-14)50(26-10)68(80-72)38-64-46(22-6)42(18-2)60(76-64)35-59(41)75-63)33-34-58-73-55(31-15)51(27-11)69(81-73)39-65-47(23-7)43(19-3)61(77-65)36-62-44(20-4)48(24-8)66(78-62)40-70-52(28-12)56(32-16)74(58)82-70;;/h35-40,59,63H,17-34H2,1-16H3;;/q-4;2*+2/b60-35-,61-36?,62-36?,65-39?,66-40?,67-37-,68-38-,69-39?,70-40?,72-57-,73-58?,74-58?;;

InChI Key

NBJIPZARCJNUCS-VKPRZAIJSA-N

Isomeric SMILES

CCC1=C(C2/C=C\3/C(=C(C(=N3)/C(=C\4/C(=C(/C(=C/C5=N/C(=C\C1[N-]2)/C(=C5CC)CC)/[N-]4)CC)CC)/CCC6=C7C(=C(C(=N7)C=C8C(=C(C(=CC9=NC(=CC1=C(C(=C6[N-]1)CC)CC)C(=C9CC)CC)[N-]8)CC)CC)CC)CC)CC)CC)CC.[Zn+2].[Zn+2]

Canonical SMILES

CCC1=C(C2C=C3C(=C(C(=N3)C(=C4C(=C(C(=CC5=NC(=CC1[N-]2)C(=C5CC)CC)[N-]4)CC)CC)CCC6=C7C(=C(C(=N7)C=C8C(=C(C(=CC9=NC(=CC1=C(C(=C6[N-]1)CC)CC)C(=C9CC)CC)[N-]8)CC)CC)CC)CC)CC)CC)CC.[Zn+2].[Zn+2]

Origin of Product

United States

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